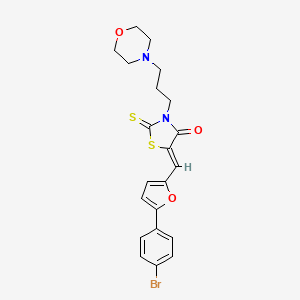

(Z)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN2O3S2/c22-16-4-2-15(3-5-16)18-7-6-17(27-18)14-19-20(25)24(21(28)29-19)9-1-8-23-10-12-26-13-11-23/h2-7,14H,1,8-13H2/b19-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHHRBRULOEXDV-RGEXLXHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CCCN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following structural features:

- Molecular Formula : C17H18BrN3O2S2

- Molar Mass : 423.37 g/mol

- SMILES Notation : COCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/SC1=S

These characteristics suggest that the compound may engage in various interactions at the molecular level, contributing to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing furan and thiazolidinone moieties. For instance, derivatives similar to this compound showed significant activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | E. coli, S. aureus | 8 µg/mL |

Anticancer Activity

The anticancer potential of this thiazolidinone derivative has been explored in various studies. For example, compounds with similar scaffolds have demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Case Study: HeLa Cell Line

In a study evaluating the effects of various thiazolidinone derivatives on HeLa cells, it was found that:

- IC50 Values : The compound exhibited an IC50 value of approximately 0.15 µg/mL.

- Mechanism : The proposed mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.

Other Pharmacological Activities

Beyond antibacterial and anticancer activities, this compound may also exhibit anti-inflammatory and analgesic properties. Research indicates that thiazolidinones can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that derivatives of thiazolidinones exhibit potent anticancer properties. A study by Da Silva et al. evaluated the cytotoxic effects of various thiazolidinone derivatives against glioblastoma cells, revealing that compounds with similar structural motifs to (Z)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one displayed significant anti-tumor activity, leading to decreased cell viability in treated cultures .

Table 1: Summary of Anticancer Activity of Thiazolidinone Derivatives

2. Anti-inflammatory Effects

Thiazolidinones have also been studied for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been documented, suggesting potential therapeutic uses in treating inflammatory diseases. This effect is attributed to the modulation of signaling pathways involved in inflammation .

Synthesis and Derivatives

The synthesis of this compound can be achieved through multi-component reactions involving furan derivatives and morpholine-based reagents. The efficiency of this synthesis has been highlighted in various studies, demonstrating high yields and purity .

Table 2: Synthesis Methods for Thiazolidinone Derivatives

| Method Description | Yield (%) | Conditions | Reference |

|---|---|---|---|

| One-pot synthesis with BF3·OEt2 | 85 | Room temperature | Yahiaoui et al. |

| Microwave-assisted synthesis | 90 | 120°C for 30 min | Current Study |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

Case Study 1: Antitumor Efficacy

In a recent study, the compound was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

Case Study 2: Inhibition of Inflammatory Markers

Another study focused on the compound's ability to downregulate TNF-alpha and IL-6 in vitro, showcasing its potential for treating conditions like rheumatoid arthritis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three structurally related thioxothiazolidinones (Table 1):

Table 1: Key Structural and Inferred Properties of Analogues

Key Observations:

Substituent Impact on Solubility: The morpholinopropyl group in the target compound likely improves solubility compared to the 4-nitrophenyl group in ’s analogue, which is hydrophobic and electron-withdrawing . Morpholine derivatives are known to enhance water solubility via hydrogen bonding. The 4-hydroxyphenyl group in the compound provides moderate solubility due to polarity but may reduce membrane permeability .

In contrast, methoxyphenyl () and dimethoxyphenethyl () groups are electron-donating, which could alter binding affinities .

The morpholinopropyl chain may further modulate bioavailability, as morpholine is a common pharmacophore in kinase inhibitors .

Preparation Methods

Formation of 2-Thioxothiazolidin-4-one

The core structure is synthesized via cyclization of thiourea derivatives with α-haloketones. A representative procedure involves:

- Reaction of thiourea with chloroacetic acid in aqueous sodium hydroxide, yielding 2-thioxothiazolidin-4-one.

- Purification by recrystallization from ethanol.

Reaction Conditions :

Synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde

Suzuki-Miyaura Coupling

The furan-2-carbaldehyde derivative is prepared via cross-coupling:

- Reaction of furan-2-boronic acid with 1-bromo-4-bromobenzene in the presence of a palladium catalyst.

- Oxidation of the resulting 5-(4-bromophenyl)furan-2-methanol to the aldehyde using MnO₂.

Key Data :

Knoevenagel Condensation for Exocyclic Double Bond Formation

Condensation Protocol

The final step involves coupling the thioxothiazolidin-4-one intermediate with 5-(4-bromophenyl)furan-2-carbaldehyde:

- Base-catalyzed condensation (e.g., piperidine or ammonium acetate) to form the Z-configured allylidene product.

- Stereochemical Control : The Z-configuration is favored under kinetic conditions (low temperature, short reaction time).

Optimized Conditions :

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

Green Chemistry Methods

- Ultrasound-assisted synthesis : Reduces reaction time by 50%.

- Catalysts : Vanadyl sulfate (VOSO₄) in PEG-400 solvent.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.58 (s, 1H, CH=C), 7.23–7.09 (m, 4H, Ar-H), 3.59–3.45 (m, 6H, morpholine), 2.41 (s, 3H, CH₃).

- HRMS (ESI) : m/z 529.3 [M+H]⁺.

Challenges and Mitigation Strategies

Isomerization During Condensation

Byproduct Formation in Alkylation

- Risk : Over-alkylation at the thione sulfur.

- Solution : Stoichiometric control of 3-chloropropylmorpholine (1.1 equiv).

Industrial Scalability Considerations

Solvent Recovery Systems

- Ethanol distillation : Achieves >90% solvent reuse.

Q & A

Basic: What are the standard synthetic routes for (Z)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Condensation of 5-(4-bromophenyl)furan-2-carbaldehyde with 3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one under acidic or basic conditions (e.g., acetic acid or piperidine catalysis) to form the (Z)-configured imine .

- Step 2: Purification via column chromatography or recrystallization using ethanol/DMF mixtures .

- Key Conditions: Reaction temperatures between 60–80°C, inert atmosphere (N₂/Ar), and monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Validation: Structural confirmation through ¹H/¹³C NMR (e.g., characteristic shifts at δ 7.8–8.2 ppm for the furan-proton and δ 3.4–3.7 ppm for morpholine protons) and HRMS .

Basic: What spectroscopic methods are used to characterize this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies protons on the furan (δ 6.5–7.5 ppm), morpholine (δ 3.4–3.7 ppm), and thioxothiazolidinone (δ 2.8–3.2 ppm) .

- ¹³C NMR confirms carbonyl (C=O at ~170 ppm) and thiocarbonyl (C=S at ~195 ppm) groups .

- Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₂BrN₃O₂S₂: 528.03 g/mol) .

- IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O) and ~1200 cm⁻¹ (C=S) .

Basic: What are the key structural features influencing biological activity?

Methodological Answer:

- Core Structure: The thioxothiazolidin-4-one moiety enables hydrogen bonding with biological targets (e.g., enzymes like PPAR-γ) .

- Substituents:

- The 4-bromophenyl group enhances lipophilicity and target binding via halogen interactions .

- The morpholinopropyl side chain improves solubility and pharmacokinetic properties .

- Stereochemistry: The (Z)-configuration optimizes spatial alignment for target engagement .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Design of Experiments (DoE): Systematic variation of parameters (temperature, solvent, catalyst) using software like JMP or Minitab to identify optimal conditions .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes vs. 2 hours) and improves yield by 15–20% .

- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while ethanol reduces by-product formation .

- In-Line Analytics: Use FTIR or HPLC for real-time monitoring to adjust conditions dynamically .

Advanced: How can researchers resolve contradictions in biological activity data?

Methodological Answer:

- Orthogonal Assays: Combine enzyme inhibition assays (e.g., fluorescence-based) with cellular viability tests (MTT assay) to validate target specificity .

- Biophysical Techniques:

- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) to rule off-target effects .

- X-ray Crystallography: Resolve binding modes and confirm stereochemical alignment .

- Data Normalization: Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability .

Advanced: What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina or Schrödinger predict binding poses with targets (e.g., PPAR-γ or kinases). Key residues (e.g., Tyr473 in PPAR-γ) show strong hydrogen bonding with the thioxothiazolidinone core .

- MD Simulations: GROMACS or AMBER assess stability of ligand-target complexes over 100 ns trajectories .

- QSAR Models: Relate substituent electronegativity (e.g., bromine’s σ-value) to IC₅₀ data for activity prediction .

Advanced: How to design derivatives to improve pharmacokinetics while retaining activity?

Methodological Answer:

- Substituent Modification:

- Replace bromine with CF₃ to enhance metabolic stability .

- Shorten the morpholinopropyl chain to reduce logP (improve solubility) .

- Prodrug Strategies: Introduce ester groups on the furan ring for controlled release .

- In Vitro ADME Screening:

- Caco-2 Assays: Assess intestinal permeability .

- Microsomal Stability Tests: Identify metabolically labile sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.